molecular formula C10H8N2O3 B2676286 Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate CAS No. 2090924-02-8

Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B2676286
CAS No.: 2090924-02-8
M. Wt: 204.185
InChI Key: HSOBYUUVEWXOTQ-UHFFFAOYSA-N
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Description

“Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a type of imidazopyridine, which is a class of compounds recognized for their wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, imidazopyridines are generally synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 176.17 .

Mechanism of Action

While the specific mechanism of action for “Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate” is not available, some imidazopyridine derivatives have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety information for “Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate” indicates that it has been classified with the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, and precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-12-5-8(6-13)11-9(12)4-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBYUUVEWXOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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